

Analytical methods for "1-(2-Nitrophenyl)ethanol" characterization

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Compound of Interest

Compound Name: **1-(2-Nitrophenyl)ethanol**

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An Application Note for the Comprehensive Characterization of **1-(2-Nitrophenyl)ethanol**

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of **1-(2-Nitrophenyl)ethanol** (CAS No. 3205-25-2). As a critical intermediate in pharmaceutical synthesis and a building block in organic chemistry, rigorous verification of its identity, purity, and structural integrity is paramount.^[1] This document outlines optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure robust and reproducible results.

Introduction and Physicochemical Profile

1-(2-Nitrophenyl)ethanol is a versatile chemical intermediate whose utility spans from the synthesis of potential anti-inflammatory agents to the development of novel analytical reagents. ^[1] Its molecular structure, featuring a chiral center, an aromatic nitro group, and a hydroxyl group, necessitates a multi-technique approach for unambiguous characterization. The following table summarizes its key physicochemical properties.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₃	[1] [2]
Molecular Weight	167.16 g/mol	[1] [2]
Exact Mass	167.058243149 Da	[2]
Appearance	Colorless to slightly yellow liquid/solid	[1] [3]
Boiling Point	107 °C @ 1 mmHg	[1] [3]
Density	~1.24 g/mL	[1]
Refractive Index (n _{20D})	~1.56	[1]
Solubility	Soluble in organic solvents like Methanol, Dichloromethane, Ethyl Acetate	[3]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the definitive structural confirmation of **1-(2-Nitrophenyl)ethanol**, providing detailed information about the hydrogen and carbon framework of the molecule.

Rationale for Experimental Choices

- Solvent: Deuterated chloroform (CDCl₃) is a standard choice as it dissolves the analyte well and its residual solvent peak does not typically interfere with key analyte signals.
- Frequency: A 400 MHz spectrometer provides sufficient resolution to resolve the complex splitting patterns of the aromatic protons and the coupling between the methine and methyl groups.

Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **1-(2-Nitrophenyl)ethanol** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Acquisition: Acquire the ^1H NMR spectrum on a 400 MHz spectrometer. Use standard acquisition parameters, including a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.
- Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and reference the spectrum to the residual CHCl_3 signal at δ 7.26 ppm.

Expected ^1H NMR Data (400 MHz, CDCl_3)

Assigned Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
- CH_3 (Methyl)	~1.58	Doublet (d)	~5.1-6.5	3H
-OH (Hydroxyl)	~2.33	Doublet (d)	~3.5	1H
- CH_- (Methine)	~5.42	Multiplet (m) or Quartet (q)	~5.1-6.5	1H
Ar-H (Aromatic)	~7.44	Multiplet (m)	-	1H
Ar-H (Aromatic)	~7.66	Multiplet (m)	-	1H
Ar-H (Aromatic)	~7.84	Multiplet (m)	-	1H
Ar-H (Aromatic)	~7.90	Multiplet (m)	-	1H

Data synthesized from ChemicalBook.[3][4]

Protocol: ^{13}C NMR Spectroscopy

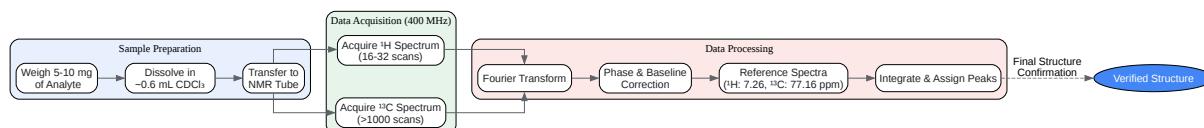
- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.

- Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum on the same 400 MHz spectrometer (operating at ~100 MHz for carbon). Acquire several thousand scans to achieve an adequate signal-to-noise ratio.
- Processing: Process the FID and reference the spectrum to the CDCl_3 solvent peak at δ 77.16 ppm.

Expected ^{13}C NMR Data (100 MHz, CDCl_3)

Assigned Carbon	Chemical Shift (δ , ppm)
$-\text{CH}_3$	~16.1
$-\text{CH}-\text{OH}$	~75.0
Aromatic CH	~121.5, ~123.8, ~129.9, ~133.2
Aromatic Quaternary	~140.4, ~148.8

Note: Specific assignments for aromatic carbons can be ambiguous without further 2D NMR experiments. Data is representative and based on similar structures.[\[5\]](#)



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Fig. 1: NMR Analysis Workflow

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of **1-(2-Nitrophenyl)ethanol** and providing evidence of its molecular formula through high-resolution mass measurements.

Rationale for Experimental Choices

- Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which is polar enough to be ionized in solution. It typically produces the protonated molecule $[M+H]^+$, minimizing fragmentation and clearly indicating the molecular weight.

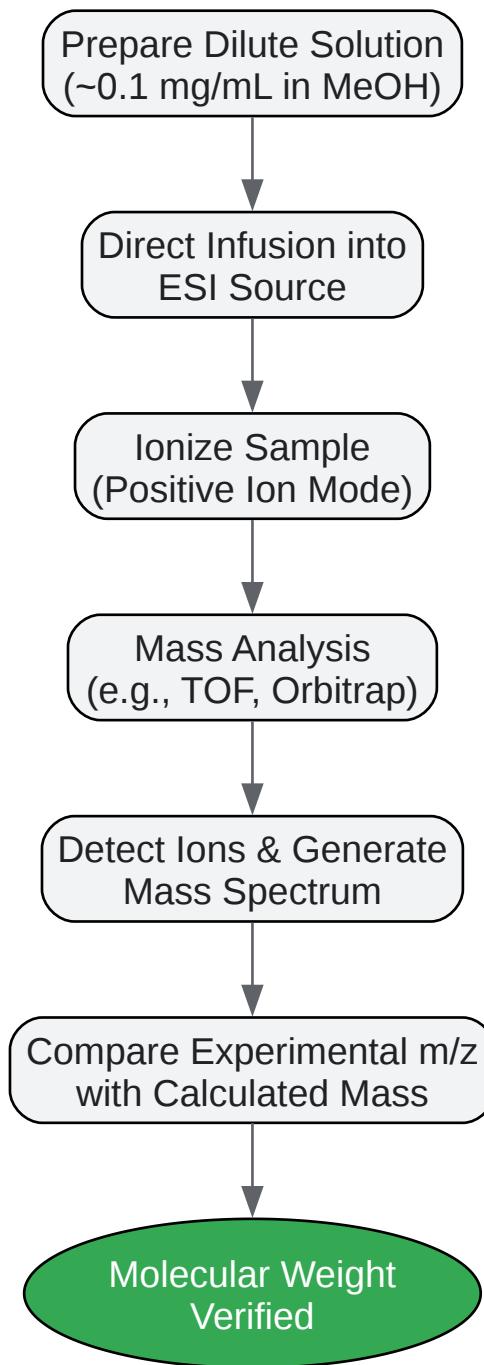
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a solvent compatible with HPLC, such as methanol or acetonitrile.
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- MS Parameters: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for generating a stable signal of the analyte.
- Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da). For high-resolution instruments (e.g., TOF or Orbitrap), this will allow for elemental composition confirmation.

Expected Mass Spectrometry Data

Ion Species	Calculated m/z	Notes
$[M+H]^+$	168.0655	Protonated molecule. Expected as the base peak in positive ESI.
$[M+Na]^+$	190.0475	Sodiated adduct, commonly observed.
$[M-H_2O+H]^+$	150.0549	Fragment corresponding to the loss of water.

Calculations are based on the monoisotopic mass of 167.058243 Da.[\[2\]](#)



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Fig. 2: ESI-MS Analysis Workflow

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of **1-(2-Nitrophenyl)ethanol** and quantifying any impurities. Due to the chiral center, chiral HPLC can also be employed to determine the enantiomeric excess (ee).

Rationale for Experimental Choices

- Mode: Reverse-phase (RP) chromatography is ideal for this moderately polar compound. A C18 stationary phase provides excellent hydrophobic retention.
- Mobile Phase: A mixture of acetonitrile (or methanol) and water is a common mobile phase for RP-HPLC. The organic modifier content is adjusted to achieve a suitable retention time and separation from impurities.[6][7]
- Detector: A UV detector is highly effective, as the nitrophenyl chromophore absorbs strongly in the UV region.

Protocol: Reverse-Phase HPLC for Purity Analysis

- System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/DAD detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: Start at 30% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 3 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve the sample in the initial mobile phase composition (30:70 Acetonitrile:Water) to a concentration of ~1 mg/mL.

- Injection Volume: 10 μ L.
- Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Protocol: Chiral HPLC for Enantiomeric Separation

For separating the (R) and (S) enantiomers, a specialized chiral stationary phase is required. Methods for similar nitro-aldol products often use polysaccharide-based columns.[\[8\]](#)[\[9\]](#)

- System: As above.
- Column: Chiral stationary phase (e.g., Chiralcel OD or AD).
- Mobile Phase: Isocratic mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) Hexane:Isopropanol.
- Flow Rate: 0.6 - 1.0 mL/min.
- Detection: UV at 215 nm or 254 nm.
- Analysis: The enantiomeric excess (ee %) is calculated from the peak areas of the two enantiomers.

Functional Group Identification by FT-IR Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups within the molecule, serving as an orthogonal identity check.

Rationale for Experimental Choices

- Technique: Attenuated Total Reflectance (ATR) is a simple method for liquid or solid samples requiring minimal preparation. Alternatively, a thin film can be prepared on a salt plate (e.g., KBr).

Protocol: FT-IR Analysis

- Background: Record a background spectrum of the clean ATR crystal or KBr plate.
- Sample Application: Apply a small drop of the liquid sample directly onto the ATR crystal or prepare a thin film on a KBr plate.
- Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected Characteristic FT-IR Absorption Bands

Functional Group	Vibration Type	Expected Wavenumber (cm^{-1})	Appearance
O-H (Alcohol)	Stretching	3600 - 3200	Broad, strong
C-H (Aromatic)	Stretching	3100 - 3000	Medium, sharp
C-H (Aliphatic)	Stretching	3000 - 2850	Medium, sharp
N-O (Nitro)	Asymmetric Stretch	1550 - 1475	Strong
C=C (Aromatic)	Stretching	1600 - 1450	Medium to weak
N-O (Nitro)	Symmetric Stretch	1360 - 1290	Strong
C-O (Alcohol)	Stretching	1260 - 1000	Strong

Reference ranges for nitro groups are well-established.[\[10\]](#) The O-H stretch is a prominent feature in alcohol spectra.[\[11\]](#)[\[12\]](#)

Electronic Structure Analysis by UV-Visible Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which are dominated by the nitrophenyl chromophore.

Protocol: UV-Vis Analysis

- Solvent: Use a UV-grade solvent such as ethanol or methanol.
- Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
- Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
- Acquisition: Place the sample cuvette in the spectrophotometer and scan across the UV-Vis range (e.g., 200-500 nm).
- Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

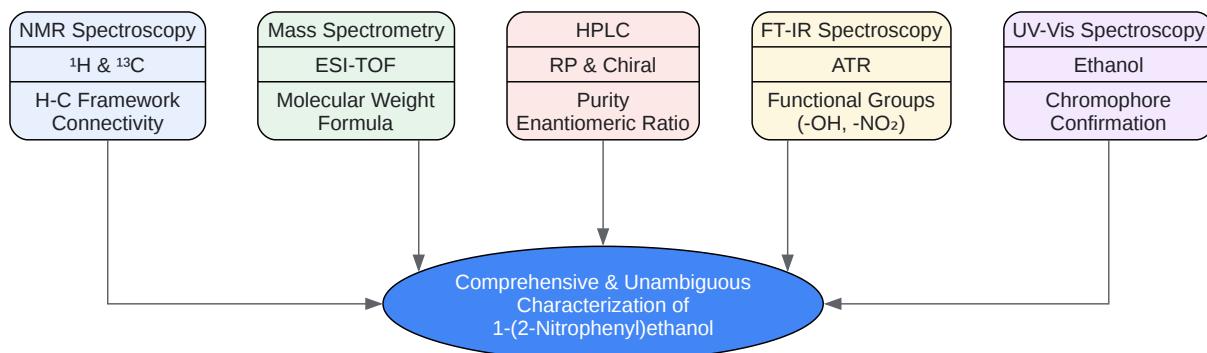
Expected UV-Vis Absorption Data

Solvent	Expected λ_{max} (nm)	Associated Transition
Ethanol	~250-260 nm	$\pi \rightarrow \pi^*$ transition of the nitrophenyl system
Ethanol	~300-340 nm	$n \rightarrow \pi^*$ transition (weaker intensity)

Note: The exact λ_{max} can be influenced by the solvent. The values are estimates based on the behavior of similar aromatic nitro compounds.[\[13\]](#)

Integrated Data Analysis and Conclusion

A comprehensive and unambiguous characterization of **1-(2-Nitrophenyl)ethanol** is achieved by integrating the data from all the described analytical techniques.



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Fig. 3: Integrated Analytical Approach

NMR spectroscopy confirms the precise atomic connectivity and carbon-hydrogen skeleton. Mass spectrometry validates the molecular weight and elemental formula. HPLC provides a quantitative measure of purity and enantiomeric composition. Finally, FT-IR and UV-Vis spectroscopy offer rapid and reliable confirmation of essential functional groups and the core chromophore, respectively. Together, these methods form a self-validating system, ensuring the identity and quality of **1-(2-Nitrophenyl)ethanol** for its intended research, development, or manufacturing applications.

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